L-(-)-Lactide-13C2
Description
Properties
Molecular Formula |
C₄¹³C₂H₈O₄ |
|---|---|
Molecular Weight |
146.11 |
Synonyms |
(3S,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione-13C2; (3S-cis)-3,6-Dimethyl-1,4-dioxane-2,5-dione-13C2; L-3,6-Dimethyl-p-dioxane-2,5-dione-13C2; (-)-L-Dilactide-13C2; (S,S)-3,6-Dimethyl-1,4-dioxane-2,5-dione-13C2; L,L-Dilactide-13C2; L-Dilactide-13C2; L-L |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of L Lactide 13c2
Established Synthetic Pathways for L-(-)-Lactide
The production of L-lactide is primarily achieved through two main routes: the depolymerization of PLLA oligomers and direct synthesis from lactic acid. The choice of method depends on factors such as desired purity, yield, and economic viability.
Depolymerization of Poly(L-Lactic Acid) Oligomers
A prevalent industrial method for producing L-lactide involves a two-step process: first, the polycondensation of L-lactic acid to form low molecular weight prepolymers or oligomers, followed by the catalytic depolymerization of these oligomers to yield the cyclic dimer. nih.govuntirta.ac.idmdpi.com This process is driven by "back-biting" intramolecular transesterification reactions, where the hydroxyl end-group of an oligomer chain attacks an ester bond within the same chain, leading to the formation of the stable six-membered lactide ring. scispace.com
The reaction is typically carried out under high temperatures (160-210°C) and reduced pressure to facilitate the removal of the volatile lactide from the reaction mixture, thereby shifting the equilibrium towards the product. nih.govuntirta.ac.idnih.gov A variety of catalysts have been investigated to improve the efficiency and selectivity of this process. Tin-based catalysts, particularly tin(II) octoate (Sn(Oct)₂), are widely used due to their high activity and stereoselective properties, which help to minimize the formation of undesirable meso-lactide and D-lactide isomers. mdpi.comjst.go.jp Other metal compounds based on zinc, aluminum, titanium, and zirconium have also been explored. jst.go.jp
Recent advancements have focused on developing highly efficient catalyst systems to perform the depolymerization under milder conditions. For instance, a combination of a commercial Sn(II) catalyst with a nonvolatile alcohol has been shown to achieve high yields (92%) and purity (>99% L-LA) at lower temperatures (160°C). nih.govox.ac.uk The molecular weight of the starting PLLA oligomer also influences the lactide yield, with studies showing an optimal molecular weight range for maximizing conversion. untirta.ac.idscispace.com
| Catalyst | Temperature (°C) | Yield of L-Lactide (%) | Purity/Selectivity | Reference |
|---|---|---|---|---|
| Sn(Oct)₂/Alcohol | 160 | 92 | >99% L-LA | nih.gov |
| Zn(OAc)₂ | 200-210 | 98 (with ~12% meso) | ~88% L-LA | nih.govacs.org |
| SnO | Not Specified | High conversion | Maximized D,L-lactide fraction among Sn-catalysts | scispace.com |
| None | 210 | 38.5 | Confirmed L-lactide stereoform | untirta.ac.id |
Direct Synthesis Approaches to Cyclic Dimers
Directly synthesizing L-lactide from L-lactic acid in a single step is an attractive alternative to the two-step depolymerization route, as it can potentially reduce energy consumption and process complexity. nih.govkuleuven.be This approach involves the dehydration and cyclization of two lactic acid molecules. However, controlling the reaction to favor lactide formation over linear polymerization and preventing racemization are significant challenges. kuleuven.be
Various catalytic systems have been developed for the direct synthesis of lactide. One approach involves a vapor-phase reaction where aqueous lactic acid is passed over a solid acid catalyst, such as alumina, at elevated temperatures. google.com This method has the advantage of producing high-purity lactide while preserving the stereoconfiguration of the starting lactic acid. google.com
More recent research has explored the use of tin(IV) compounds and cost-effective bases like cesium carbonate (Cs₂CO₃) as catalysts. kuleuven.begoogle.com A one-step synthesis using Cs₂CO₃ in toluene (B28343) has been reported to achieve a high yield (99%) and selectivity for L,L-lactide with minimal racemization. kuleuven.be This method utilizes continuous water removal to drive the reaction towards the cyclic dimer. kuleuven.be
Strategies for Targeted ¹³C₂ Isotopic Labeling
The synthesis of L-(-)-Lactide-¹³C₂ requires the strategic introduction of two carbon-13 atoms into the molecule. This is typically achieved by using a precursor that is already enriched with ¹³C at specific positions.
Precursor Synthesis with Enriched Carbon-13 Atoms
The most direct route to L-(-)-Lactide-¹³C₂ is through the dimerization of L-lactic acid-¹³Cₓ. Commercially available isotopically labeled lactic acid, such as L-lactic acid-¹³C₃ or L-lactic acid-2-¹³C₁, can serve as the starting material. medchemexpress.com To obtain a ¹³C₂-lactide, one could theoretically start with a specifically designed L-lactic acid-¹³C₂. The synthesis of such labeled precursors is a key step. For example, labeled pyruvic acid, a close biochemical precursor to lactic acid, can be synthesized with ¹³C labels and subsequently converted to labeled lactic acid. nih.gov The dimerization of two molecules of L-lactic acid-¹³C₁ would result in L-Lactide-¹³C₂. Similarly, starting with a mix of unlabeled and L-lactic acid-¹³C₂ could also be a potential, albeit more complex, route. The synthesis of ¹³C-labeled precursors often involves multi-step chemical reactions starting from simple ¹³C-enriched building blocks like ¹³C-iodomethane.
Stereoselective Isotopic Labeling Techniques
Maintaining the L-stereoisomeric form is crucial during the synthesis of L-(-)-Lactide-¹³C₂. Racemization can occur at high temperatures or in the presence of certain catalysts. nih.govscispace.com Therefore, the choice of catalyst and reaction conditions during the cyclization of the ¹³C-labeled lactic acid precursor is critical.
Stereoselective catalysts, such as certain tin-based compounds (e.g., Sn(Oct)₂) or chiral aluminum complexes, are employed to control the stereochemistry of the reaction. mdpi.comutwente.nl These catalysts can preferentially promote the formation of L-lactide from L-lactic acid while minimizing the formation of meso-lactide (formed from one L- and one D-lactic acid molecule). mdpi.com For instance, tin octoate is noted for its stereoselective properties in lactide synthesis. mdpi.com Similarly, in the context of ring-opening polymerization, which is the reverse of depolymerization, chiral salen-aluminum complexes have demonstrated excellent stereochemical control, showing a marked preference for one lactide enantiomer over the other. utwente.nl Such stereoselective control is equally vital when synthesizing the labeled compound to ensure the final product is enantiomerically pure L-(-)-Lactide-¹³C₂.
Considerations for Isotope Distribution and Positional Specificity
When synthesizing an isotopically labeled compound like L-(-)-Lactide-¹³C₂, understanding and controlling the distribution and position of the isotopes is essential. The term "isotopologues" refers to molecules that differ only in their isotopic composition. nih.gov The distribution of these isotopologues in a sample is described by a Mass Distribution Vector (MDV). nih.gov
For L-(-)-Lactide-¹³C₂, the two ¹³C atoms can be distributed in several ways, creating different "isotopomers"—molecules with the same number of isotopic atoms but at different positions. youtube.com For example, the two ¹³C atoms could be on the carbonyl carbons, the methine carbons, or one on a carbonyl and one on a methine carbon of the same or different lactic acid units within the dimer.
Purification Techniques for High-Purity L-(-)-Lactide-13C2
Achieving high purity is critical, as impurities such as water, residual lactic acid, and stereoisomers (meso-lactide or D-lactide) can negatively impact polymerization and the properties of the resulting polymer. nih.gov Purification typically involves a combination of advanced recrystallization and chromatographic methods.
Recrystallization is a cornerstone of lactide purification, capable of yielding a product with purity exceeding 99.5% after several iterations. nih.gov The process leverages the differential solubility of lactide and its impurities in various organic solvents. Crude lactide is dissolved in a hot solvent and then cooled to allow the high-purity lactide to crystallize, leaving impurities behind in the solvent. researchgate.net
Several solvent systems have been optimized for this purpose. Ethyl acetate (B1210297) and toluene are commonly used, with studies showing that multiple recrystallizations from these solvents can effectively purify the monomer. nii.ac.jp Other effective solvents include ethanol (B145695), isopropanol, and butyl acetate. nih.gov The choice of solvent can influence both yield and purity; for instance, alcohols may be better at dissolving oligomeric impurities, while esters are preferred in final purification steps to avoid introducing hydroxyl groups that can interfere with polymerization. nih.gov Some protocols employ an initial wash with cold water to remove water-soluble impurities like lactic acid before recrystallization from an organic solvent like toluene. google.com The use of alternating solvents, such as an initial recrystallization from ethanol followed by another from ethyl acetate, has also been shown to be effective. researchgate.net
| Solvent System | Key Parameters | Observed Outcome | Source |
|---|---|---|---|
| Ethanol | Recrystallization at ≤4°C for >1 hour. Dosage of 2.5 mL/g. Three purification cycles. | Yield of 63% after three cycles. Considered economically suitable. | researchgate.net |
| Ethyl Acetate | Optimal recrystallization time of 3-5 hours. | Lower yield compared to ethanol but can produce polylactide with higher molecular weight. | researchgate.net |
| Butyl Acetate | Selected as optimal for laboratory purification to obtain high-molecular-weight PLA. | Yield of 41.4% after recrystallization. Avoids contamination with hydroxyl groups. | nih.govmdpi.com |
| Toluene followed by Water Wash | Crystallization from toluene, followed by washing with cold distilled water (0-10°C). | Yields of 82-90% with 100% optical purity and very low acid content. | google.com |
| Melt Recrystallization | A solvent-free method involving controlled heating and cooling cycles. | Can yield a product of polymerization-grade purity with a yield of approximately 50%. | nih.gov |
While recrystallization is effective for removing bulk impurities, chromatographic techniques are often employed for fine purification, especially for separating stereoisomers. High-performance liquid chromatography (HPLC) is a primary tool for both the analysis and preparative separation of lactide isomers. nih.gov
The development of chiral stationary phases (CSPs) has been instrumental in this area. wikipedia.org Chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or cyclodextrin) or macrocyclic glycopeptides, can differentiate between enantiomers (L- and D-lactide) and diastereomers (meso-lactide) through specific chiral recognition interactions. wikipedia.orgnih.govgoogle.com This allows for the precise quantification and separation of any undesirable stereoisomers that may have formed due to racemization during synthesis. nih.govacs.org For larger-scale purification, column chromatography using silica (B1680970) gel can also be used to separate lactide isomers based on their differential adsorption to the stationary phase. mdpi.com
| Technique | Stationary Phase Type | Purpose / Separation Principle | Source |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phase (e.g., Polysaccharide-based, Teicoplanin-based) | Separates and quantifies stereoisomers (L-, D-, and meso-lactide) based on chiral recognition. Crucial for assessing optical purity. | nih.govgoogle.comresearchgate.net |
| Reversed-Phase HPLC (RP-HPLC) | Standard C18 column | Separates lactide from lactic acid and linear oligomers. Often used with UV detection for quantification. | uva.nl |
| Column Chromatography | Silica Gel | Preparative separation of crude product mixtures, including removal of stereoisomers. | mdpi.com |
| Gas Chromatography (GC) | Chiral Column | Used in some industrial applications after pyrolysis to evaluate the D-lactide composition. | nih.govacs.org |
Control and Assessment of Stereochemical Integrity During this compound Synthesis
Maintaining the stereochemical integrity of the L-enantiomer is arguably the most critical challenge in synthesizing high-quality this compound. The primary risk is racemization, the conversion of L-lactide into meso-lactide or D-lactide, which can be induced by high temperatures, pressure, and certain catalysts. scispace.comresearchgate.net Even small amounts of stereochemical impurities can significantly alter the physical properties, crystallinity, and degradation rate of the resulting polylactide. nih.gov
Control over stereochemistry is exerted primarily during the depolymerization step. The choice of catalyst is vital; tin-based catalysts like tin(II) 2-ethylhexanoate (B8288628) (tin octoate) or tin(II) chloride are widely used because they offer high activity while minimizing racemization under optimized conditions. nih.govmdpi.com However, factors such as reaction temperature and time must be carefully managed, as prolonged exposure to heat can increase the rate of conversion to meso-lactide. nii.ac.jpresearchgate.net Research indicates that lower reaction pressures can lead to higher yields with less racemization. scispace.com Furthermore, using catalysts with a fine particle size has been shown to improve both the yield and the optical purity of the final L-lactide. google.com
The assessment of stereochemical integrity is performed using a suite of advanced analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is a powerful, non-destructive method. researchgate.net It can determine the stereosequence distribution, providing detailed information on the tacticity (e.g., isotactic, syndiotactic, heterotactic) of the polymer chains formed from the lactide monomer. acs.orgnih.gov The presence of specific resonances in the NMR spectrum can indicate contamination from meso or D-lactide. acs.org Chiral HPLC, as mentioned previously, provides a direct quantitative measure of the different stereoisomers present in the purified lactide monomer. nih.govresearchgate.net
| Analytical Method | Parameter Measured | Key Findings / Observations | Source |
|---|---|---|---|
| ¹H and ¹³C NMR Spectroscopy | Polymer stereosequence and tacticity (tetrad/hexad level). | The chemical shift of methine (CH) protons is sensitive to the configuration of adjacent stereocenters, allowing for detailed microstructure analysis. | researchgate.netacs.orgnih.gov |
| Homonuclear Decoupled ¹H NMR | Simplifies complex spectra of the methine region to better resolve and quantify different stereosequences. | Collapsing methine quartets to singlets allows for clearer identification of isotactic, heterotactic, and syndiotactic sequences. | acs.orgnih.gov |
| Chiral HPLC | Direct quantification of stereoisomers (L-, D-, meso-lactide) in the monomer. | Provides a direct measure of optical purity by separating the different isomers. | nih.govmdpi.comresearchgate.net |
| Polarimetry | Optical rotation of the purified lactide. | Confirms the bulk enantiomeric excess of the L-form. A 100% optically pure L-lactide can be verified. | google.com |
Advanced Spectroscopic and Analytical Characterization of L Lactide 13c2 and Derived Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C-Labeled Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural analysis of polymers. The incorporation of ¹³C isotopes in L-(-)-Lactide-13C2 significantly enhances the signal intensity in ¹³C NMR, facilitating more detailed and sensitive studies. sigmaaldrich.comsigmaaldrich.com
High-Resolution ¹³C NMR for Site-Specific Labeling Confirmation
High-resolution ¹³C NMR is instrumental in verifying the exact position of the ¹³C labels within the this compound molecule. This confirmation is critical to ensure that the isotopic enrichment is at the intended carbonyl and/or methine carbons. The distinct chemical shifts of the carbonyl (~169.72 ppm) and methine (~69.14 ppm) carbons in the lactide ring allow for unambiguous confirmation of the labeling sites. researchgate.net This precise localization is fundamental for subsequent mechanistic and structural studies, as it ensures that the observed spectral changes are correctly attributed to the labeled positions. The ability to confirm site-specific labeling is crucial for designing experiments that probe specific aspects of polymer structure and reactivity. nih.govplos.orgresearchgate.net
Two-Dimensional NMR Techniques (e.g., ¹H-¹³C HSQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complex structures of polymers derived from this compound.
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This technique correlates protons directly bonded to ¹³C atoms, providing a clear map of the C-H connectivities within the polymer chain. nih.gov In ¹³C-labeled polylactide, the enhanced sensitivity of the labeled sites in the HSQC spectrum allows for precise assignment of proton and carbon signals, even in complex stereochemical environments. researchgate.net This is particularly useful for analyzing the microstructure of PLA, including the determination of stereosequence distributions (e.g., isotactic, syndiotactic, atactic). acs.orgnih.gov
The combination of these 2D NMR methods, empowered by the ¹³C labeling, allows for a comprehensive structural characterization of the resulting polymers. researchgate.net
Application of ¹³C NMR for Monitoring Reaction Progress and Isotopic Scrambling
The enhanced signal from this compound in ¹³C NMR spectra makes it an excellent tool for real-time monitoring of polymerization reactions.
Monitoring Reaction Progress: The conversion of the monomer to polymer can be quantitatively followed by observing the disappearance of the monomer's characteristic ¹³C NMR signals and the concurrent appearance of the corresponding polymer signals. rsc.org This allows for the determination of reaction kinetics and the optimization of polymerization conditions. acs.org
Detecting Isotopic Scrambling: In certain polymerization mechanisms, particularly those involving transesterification side reactions, the isotopic label may migrate from its original position. ¹³C NMR can detect this "scrambling" by the appearance of new signals corresponding to the isotope in different chemical environments. bohrium.com The absence or presence of such scrambling provides crucial insights into the polymerization mechanism and the fidelity of the catalyst. acs.org
Table 1: Illustrative ¹³C NMR Chemical Shifts for L-Lactide and Polylactide
| Carbon | L-Lactide (ppm) | Polylactide (PLLA) (ppm) |
| Carbonyl (C=O) | ~169.5 | ~169.67 |
| Methine (CH) | ~69.0 | ~69.06 |
| Methyl (CH₃) | ~16.5 | ~16.68 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from multiple sources. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Isotopic Analysis
Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of ions. For polymers derived from this compound, MS is essential for verifying isotopic incorporation and for gaining mechanistic insights through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry for Molecular Mass and Isotopic Purity Verification
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the differentiation of molecules with very similar masses. nih.gov
Molecular Mass Verification: HRMS can precisely determine the molecular weight of the this compound monomer, confirming its identity and purity. scbt.com For the resulting polylactide, HRMS can be used in conjunction with techniques like electrospray ionization (ESI) to determine the mass of the polymer chains and verify the presence of the ¹³C labels. nih.gov
Isotopic Purity Verification: The high resolution of HRMS enables the clear separation of peaks corresponding to the unlabeled, single-labeled, and double-labeled lactide molecules. researchgate.net By analyzing the relative intensities of these peaks, the isotopic purity of the this compound starting material can be accurately quantified. This is critical for ensuring the reliability of quantitative studies that rely on the isotopic label.
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Mechanistic Tracing
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique is particularly powerful for structural elucidation and for tracing the pathways of chemical reactions. waters.com
Fragment Analysis: By analyzing the fragmentation patterns of ¹³C-labeled polylactide, the structure of the polymer can be confirmed. waters.com The masses of the fragment ions will be shifted according to the location of the ¹³C labels, providing definitive evidence for the polymer's backbone architecture and the identity of its end-groups. For example, a characteristic loss of a lactyl unit (144 Da for unlabeled, 146 Da for ¹³C₂) can be observed.
Mechanistic Tracing: MS/MS is a key tool for investigating polymerization mechanisms. mdpi.comnih.govacs.org By analyzing the fragments of polymers synthesized with this compound, the fate of the labeled carbons can be traced. This can reveal details about the initiation, propagation, and termination steps of the polymerization. For instance, it can help determine whether the ring-opening occurs at the acyl-oxygen or alkyl-oxygen bond by observing which fragments retain the ¹³C-labeled carbonyl group. waters.comrsc.org
Quantitative Analysis of Labeled Compounds via MS
Mass spectrometry (MS) is a powerful analytical technique for the quantitative analysis of isotopically labeled compounds such as this compound. The method relies on the mass difference between the labeled compound and its naturally occurring, unlabeled counterpart. By incorporating stable isotopes like Carbon-13, the mass-to-charge (m/z) ratio of the molecule is shifted, allowing it to be distinguished from the endogenous (unlabeled) form. nih.govnih.gov
For quantitative studies, the use of compounds with multiple isotopic labels, such as L-Lactic acid-13C3, is particularly advantageous. nih.gov This high degree of labeling helps to resolve the signal of the exogenous compound from the isotopic distribution of the endogenous molecule. nih.gov The natural abundance of ¹³C is approximately 1.1%, which means that a certain percentage of unlabeled molecules will contain one or more ¹³C atoms, potentially overlapping with the signal of a singly-labeled compound. nih.gov Using a fully labeled precursor like this compound or its derivatives minimizes this issue, providing a clear and distinct signal for accurate quantification. nih.govnih.gov
High-resolution mass spectrometers, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform-Ion Cyclotron Resonance (FT-ICR), are essential for these analyses. nih.gov Their high resolving power enables the separation of m/z peaks that are very close together, which is critical for differentiating between various isotopologues and ensuring accurate measurement. nih.gov Techniques like Gas Chromatography/Mass Spectrometry (GC/MS) or liquid chromatography coupled with MS (LC-MS) are commonly employed to separate the analyte from complex mixtures before detection. nih.govnih.govacs.orgresearchgate.net
The quantitative analysis involves creating a calibration curve using standards of the labeled compound at known concentrations. nih.gov By comparing the intensity of the MS signal from a sample to the calibration curve, the precise concentration of the labeled compound in the sample can be determined.
Table 1: Example Mass-to-Charge (m/z) Ratios for Derivatized Lactic Acid Isotopologues This table illustrates how increasing the number of ¹³C labels shifts the primary mass-to-charge ratio, enabling clear differentiation from the unlabeled form. Data is conceptualized based on findings for derivatized lactic acid. nih.gov
| Compound | Formula | Primary m/z (Isotope 1) |
| Lactic Acid (Unlabeled) | C₁₇H₂₈NO₃⁺ | 294.2064 |
| Lactic Acid-¹³C₁ | ¹³CC₁₆H₂₈NO₃⁺ | 295.2097 |
| Lactic Acid-¹³C₂ | ¹³C₂C₁₅H₂₈NO₃⁺ | 296.2131 |
| Lactic Acid-¹³C₃ | ¹³C₃C₁₄H₂₈NO₃⁺ | 297.2164 |
Other Advanced Analytical Techniques for Comprehensive Characterization
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in L-(-)-Lactide and the resulting polylactide (PLA) polymers. scirp.orgupm.edu.my The FTIR spectrum provides a molecular "fingerprint" by measuring the absorption of infrared radiation by the chemical bonds within a molecule. qmul.ac.uk
In the analysis of L-Lactide, strong absorption bands are observed that are characteristic of its cyclic diester structure. scirp.org Upon polymerization into PLA, these spectral features change, indicating the opening of the lactide ring and the formation of long polyester (B1180765) chains. researchgate.net For instance, the C=O stretching vibration in the polymer appears at a different wavenumber compared to the monomer. scirp.org
Key characteristic absorption bands for L-Lactide and Polylactide are detailed in the table below. The presence of a strong carbonyl (C=O) peak around 1750 cm⁻¹ is a defining feature for both the monomer and the polymer. researchgate.net Additionally, peaks corresponding to C-O-C stretching and CH₃ bending modes are used for characterization. researchgate.netresearchgate.net The FTIR spectrum of L-Lactide also shows a characteristic ring breathing mode peak at approximately 935 cm⁻¹, which is absent in the polymer. researchgate.net
Table 2: Key FTIR Absorption Bands for L-Lactide and Polylactide (PLA) This interactive table summarizes the main vibrational frequencies and their corresponding functional group assignments for both the monomer and the polymer.
| Wavenumber (cm⁻¹) | Assignment | Compound | Reference |
| ~2995 cm⁻¹ | –CH₃ Asymmetric Stretching | PLA | researchgate.net |
| ~1760 cm⁻¹ | C=O Carbonyl Stretch | L-Lactide | scirp.org |
| ~1746-1758 cm⁻¹ | C=O Carbonyl Stretch (Ester) | PLA | researchgate.netacs.org |
| ~1452-1454 cm⁻¹ | –CH₃ Asymmetric Bending | L-Lactide, PLA | researchgate.netresearchgate.net |
| ~1361 cm⁻¹ | –CH₃ Symmetric Bending | PLA | researchgate.net |
| ~1300-1150 cm⁻¹ | Asymmetric/Symmetric C-C(=O)-O Stretch | L-Lactide | scirp.org |
| ~1180-1185 cm⁻¹ | C-O-C Asymmetric Stretch | PLA | researchgate.netresearchgate.net |
| ~1080 cm⁻¹ | C-O Stretch | PLA | researchgate.net |
| ~935 cm⁻¹ | Ring Breathing Mode | L-Lactide | researchgate.net |
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) for Molecular Weight Distribution Analysis of Polymeric Products
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential analytical technique for determining the molecular weight and molecular weight distribution of polymers derived from this compound. lcms.czresolvemass.ca This method separates polymer molecules based on their hydrodynamic volume, or size, in solution. waters.com
In a typical GPC/SEC analysis, a polymer solution is passed through a column packed with porous beads. resolvemass.ca Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying degrees and have a longer elution time. resolvemass.ca This separation allows for the determination of several key parameters that define the polymer's molecular weight characteristics. resolvemass.ca
The primary parameters obtained from GPC/SEC analysis are:
Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. resolvemass.ca
Weight-Average Molecular Weight (Mw): An average that accounts for the contribution of each polymer molecule to the total weight of the sample. resolvemass.ca Since heavier molecules contribute more to the total weight, Mw is always greater than or equal to Mn. waters.com
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). resolvemass.ca This value indicates the breadth of the molecular weight distribution. resolvemass.ca A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length, while higher values indicate a broader distribution of chain lengths. resolvemass.ca
The analysis of polylactide often requires solvents like tetrahydrofuran (B95107) (THF) or chloroform (B151607) to ensure the polymer is fully dissolved. lcms.czutwente.nl The system is calibrated using standards with known molecular weights, such as polystyrene, to correlate elution time with molecular weight. lcms.czutwente.nl
Table 3: Example GPC/SEC Data for a Polylactide (PLA) Sample This table presents typical molecular weight values obtained from the GPC analysis of a polylactide sample.
| Parameter | Description | Typical Value | Reference |
| Mn ( g/mol ) | Number-Average Molecular Weight | 62,916 | lcms.cz |
| Mw ( g/mol ) | Weight-Average Molecular Weight | 139,870 | lcms.cz |
| MP ( g/mol ) | Peak Molecular Weight | 114,069 | lcms.cz |
| Mz ( g/mol ) | Z-Average Molecular Weight | 249,643 | lcms.cz |
| PDI (Mw/Mn) | Polydispersity Index | 2.23 | lcms.cz |
Mechanistic and Kinetic Investigations of L Lactide 13c2 Ring Opening Polymerization Rop
Catalytic Systems and Initiator Effects in L-(-)-Lactide ROP
Organometallic Catalysts (e.g., Tin(II) Octoate, Aluminum, Magnesium, Zinc Alkoxides)
Organometallic complexes are the most widely employed catalysts for lactide ROP due to their high activity and ability to produce high molecular weight PLA.
Tin(II) Octoate (Sn(Oct)2) is one of the most common catalysts used in the industrial production of PLA. researchgate.netmdpi.com It is highly active at elevated temperatures, typically in bulk polymerizations. The mechanism is generally accepted to proceed via a coordination-insertion pathway, often in the presence of a co-initiator like an alcohol. researchgate.net
Aluminum Alkoxides , such as aluminum isopropoxide (Al(OiPr)3), are well-regarded for their ability to facilitate controlled or living polymerizations, yielding polymers with predictable molecular weights and narrow dispersities. mdpi.comnih.govnih.gov These catalysts also operate through a coordination-insertion mechanism. nih.gov The nature of the ligands attached to the aluminum center can significantly influence the catalyst's activity and stereoselectivity. mdpi.comnih.gov
Magnesium and Zinc Alkoxides are also effective catalysts for lactide ROP. acs.org Zinc-based catalysts, in particular, are of interest due to their lower toxicity compared to tin. rsc.org They have demonstrated the ability to produce polylactides with controlled molecular weights.
The following table summarizes the general characteristics of these organometallic catalysts in L-Lactide ROP.
| Catalyst Type | Common Examples | Typical Polymerization Conditions | Key Features |
| Tin-based | Tin(II) Octoate (Sn(Oct)2) | Bulk, 130-180°C | High activity, industrial relevance, requires co-initiator. researchgate.netmdpi.com |
| Aluminum-based | Aluminum isopropoxide (Al(OiPr)3) | Solution or bulk, 70-130°C | Controlled/living polymerization, predictable molecular weights. mdpi.comnih.gov |
| Magnesium-based | Magnesium 2-ethylhexanoate (B8288628) (Mg(Oct)2) | Bulk, 120-200°C | Biocompatible metal, moderate activity. acs.org |
| Zinc-based | Zinc 2-ethylhexanoate (Zn(Oct)2) | Bulk, 120-200°C | Lower toxicity, good control over polymerization. acs.orgrsc.org |
Organic Catalysts and Biocatalytic Approaches (e.g., Lipase)
In response to the need for metal-free PLA for certain biomedical applications, organic catalysts and biocatalytic methods have gained attention.
Organic Catalysts , such as strong organic bases or acid-base conjugate pairs, can effectively catalyze the ROP of lactide. These systems offer the advantage of producing metal-free polymers. dntb.gov.ua
Biocatalytic Approaches utilizing enzymes, most notably lipase, have been successfully employed for lactide ROP. untirta.ac.id Lipase-catalyzed polymerization is attractive due to its high stereoselectivity and operation under mild conditions, which can minimize side reactions. This enzymatic approach is considered a green alternative to metal-based catalysis. untirta.ac.id
Influence of Co-initiators and Additives on Polymerization Control
Co-initiators and additives play a crucial role in controlling the polymerization of L-lactide, particularly when using organometallic catalysts like Sn(Oct)2.
Co-initiators , typically alcohols, are essential for initiating the polymerization with many metal catalysts. The alcohol reacts with the metal catalyst to form the true initiating species, a metal alkoxide. The number of polymer chains grown is directly related to the amount of co-initiator present, allowing for control over the molecular weight of the resulting polymer. researchgate.net
Additives can influence the polymerization in various ways. For instance, certain additives can affect the physical properties of the final polymer, while impurities in the monomer or solvent can act as unintended co-initiators or inhibitors, impacting the kinetics and control of the polymerization.
Elucidation of Polymerization Mechanisms Using 13C2 Labeling
The strategic placement of 13C labels on both carbonyl carbons of the L-(-)-Lactide monomer provides an unparalleled tool for mechanistic elucidation via 13C NMR spectroscopy. This technique allows for the direct observation of the bond-breaking and bond-forming events during polymerization, offering definitive evidence for proposed reaction pathways.
Coordination-Insertion Mechanism Pathways
The coordination-insertion mechanism is the most widely accepted pathway for ROP of lactide catalyzed by many organometallic species. nih.govresearchgate.netresearchgate.net This mechanism involves the following key steps:
Coordination: The lactide monomer coordinates to the Lewis acidic metal center of the catalyst.
Insertion: The alkoxide group attached to the metal center nucleophilically attacks one of the carbonyl carbons of the coordinated lactide. This leads to the cleavage of the acyl-oxygen bond of the lactide ring and its insertion into the metal-alkoxide bond.
Propagation: The newly formed metal alkoxide, now one monomer unit longer, can then coordinate and react with another lactide monomer, propagating the polymer chain.
The use of L-(-)-Lactide-13C2 would allow for precise tracking of the carbonyl carbons. In the 13C NMR spectrum, the signals corresponding to the labeled carbonyls in the monomer would disappear as the polymerization progresses, while new signals corresponding to the ester linkages in the polymer backbone would appear. By analyzing the chemical shifts and coupling constants of these signals, one could confirm the acyl-oxygen bond cleavage and the formation of the new ester bonds, providing direct evidence for the coordination-insertion mechanism.
Anionic Polymerization Mechanism and Enolate Intermediates
Anionic polymerization of lactide can be initiated by strong bases. mdpi.comresearchgate.net In some cases, an unusual anionic mechanism has been observed where the initiator acts as a base to deprotonate the lactide monomer, generating a lactide enolate. mdpi.com This enolate species then acts as the true initiator for the polymerization. mdpi.comresearchgate.net
The identification of such enolate intermediates is greatly facilitated by the use of this compound. The formation of the enolate would result in a significant change in the electronic environment of the 13C-labeled carbonyl carbons, leading to characteristic shifts in the 13C NMR spectrum. researchgate.net The observation of these specific signals provides strong evidence for the presence of enolate intermediates and the operation of this alternative anionic pathway. mdpi.comresearchgate.net
The following table illustrates hypothetical 13C NMR chemical shifts that could be used to distinguish between the monomer and key species in different polymerization mechanisms using this compound.
| Species | Functional Group | Expected 13C NMR Chemical Shift (ppm) | Mechanistic Relevance |
| This compound | Monomer Carbonyl (C=O) | ~165-170 | Starting material. |
| Poly(L-lactide) | Polymer Backbone Ester (C=O) | ~169-175 | Product of polymerization. acs.org |
| Lactide Enolate | Enolate Carbons | ~118, ~144, ~169 | Key intermediate in some anionic polymerizations. researchgate.net |
| Polymer End-Group | Terminal Ester/Acid | Varies depending on initiator/quenching agent | Provides information on initiation and termination steps. |
Activated Monomer Mechanism
The Activated Monomer Mechanism (AMM) is a significant pathway in the cationic ring-opening polymerization (ROP) of lactide, particularly when initiated by a system combining a protic species, like an alcohol or water, and a strong protic acid. researchgate.netacs.org In this mechanism, the catalytic cycle is initiated by the protonation of the monomer, this compound, by a strong acid catalyst, such as trifluoromethanesulfonic acid. researchgate.net This protonation activates the monomer by making it more susceptible to nucleophilic attack.
The key feature of the AMM is that the growing polymer chain end remains a neutral species, typically a hydroxyl group, rather than an ionic one. acs.orgacs.org The activated (protonated) this compound monomer then reacts with the terminal hydroxyl group of the growing polymer chain. This step adds a monomer unit to the chain and regenerates the protonated catalyst, which can then activate another monomer molecule, continuing the polymerization cycle. This process is distinct from mechanisms where the active center is an ionic species at the chain end. acs.org Polylactides with molar masses up to 20,000 g/mol have been obtained via the activated-monomer mechanism. researchgate.net In certain catalytic systems, the AMM can compete with other mechanisms, such as an anionic pathway. For instance, studies using potassium-based catalysts with a co-initiator like benzyl (B1604629) alcohol have shown that a mixture of anionic and activated monomer mechanisms can occur simultaneously. mdpi.com However, by adjusting the ratio of the co-initiator, the polymerization can be directed to proceed exclusively through the AMM. mdpi.com
Cationic Polymerization Pathways
Cationic Ring-Opening Polymerization (CROP) of this compound involves the use of cationic initiators to open the cyclic monomer and propagate a linear polymer chain. wikipedia.org This pathway is characterized by kinetic-chain carriers that are cations. wikipedia.org Strong protic acids are effective initiators for this process. For lactide, highly effective cationic initiators include trifluoromethanesulfonic acid (triflic acid) and its methyl ester, methyl trifluoromethanesulfonate. researchgate.net
The mechanism of propagation in cationic polymerization of lactide proceeds through the cleavage of the alkyl-oxygen bond in the monomer. researchgate.net The process begins when the initiator generates a positively charged lactide ring. This charged ring is then opened by a nucleophilic attack from the counter-ion (e.g., the triflate anion) in an SN2 fashion. researchgate.net The resulting species, which has a triflate ester end-group, then reacts with another lactide molecule. This reaction again proceeds in an SN2 fashion, opening the next monomer unit and continuing the chain growth. researchgate.net A crucial advantage of this pathway, especially at lower temperatures (below 100°C), is its ability to produce optically active polymer without significant racemization. researchgate.net The resulting linear polymers from CROP can have low ceiling temperatures, which sometimes necessitates end-capping to prevent depolymerization. wikipedia.org
Tracing Chain Propagation and Termination with 13C2 Labeling
The use of L-(-)-Lactide specifically labeled with two 13C isotopes (this compound) is a powerful tool for mechanistic and kinetic studies of ring-opening polymerization. This isotopic labeling allows researchers to unambiguously track the monomer units as they are incorporated into the growing polymer chain and to elucidate the details of chain propagation and termination events. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique used for this purpose. researchgate.net
By monitoring the 13C NMR spectra during polymerization, the conversion of the monomer into the polymer can be precisely quantified by observing the disappearance of the monomer's characteristic resonance signals and the appearance of new signals corresponding to the polymer backbone. researchgate.net The specific placement of the two 13C atoms in the lactide unit allows for detailed stereosequence analysis of the resulting polylactide (PLA). researchgate.net This is critical for understanding catalyst stereoselectivity and the influence of polymerization conditions on the polymer's microstructure.
Furthermore, 13C labeling helps in identifying and quantifying chain-end groups. The signals from the 13C atoms at the beginning and end of the polymer chains can be distinguished, providing direct evidence of the initiation and termination mechanisms. For instance, by analyzing the end groups, one can confirm whether initiation occurred via an alcohol co-initiator or through another pathway. Similarly, the nature of the terminal units can reveal if termination occurred through a planned reaction or via side reactions like chain transfer to impurities. This level of detail is often difficult to obtain without the enhanced sensitivity and specificity provided by isotopic labeling. nih.gov
Kinetic Studies of this compound Polymerization
Determination of Reaction Orders and Rate Coefficients
Kinetic studies are fundamental to understanding the efficiency and controllability of this compound polymerization. A key aspect of these studies is the determination of reaction orders with respect to the monomer and the catalyst, as well as the calculation of rate coefficients. Experimental data has shown that the ROP of L-lactide, using common catalyst systems like stannous octoate/triphenylphosphine, often exhibits first-order kinetics with respect to both the monomer and the catalyst concentration. atlantis-press.com
The determination of these kinetic parameters typically involves monitoring the monomer conversion over time under various initial concentrations of monomer and catalyst. atlantis-press.comresearchgate.net The apparent rate coefficient (kapp) can be determined from the slope of the first-order kinetic plots. A general kinetic model can be applied to describe the initiation and propagation phases, allowing for the determination of the rate of initiation (ki) and the rate of propagation (kp). researchgate.net In some systems, particularly at lower temperatures, the initiation phase can be significantly slower than propagation, making it necessary to include both rate coefficients for an accurate kinetic description. researchgate.net
The following table presents representative kinetic data for L-lactide polymerization under specific conditions.
| Parameter | Value | Conditions | Reference |
| Reaction Order (Monomer) | 1 | 170-190°C, Sn(Oct)2/PPh3 catalyst | atlantis-press.com |
| Reaction Order (Catalyst) | 1 | 170-190°C, Sn(Oct)2/PPh3 catalyst | atlantis-press.com |
| Apparent Activation Energy (ΔEa) | 58.0 kJ mol-1 | Tubular static mixing reactor | atlantis-press.com |
| Pre-exponential Factor (A) | 4.58 x 109 | Tubular static mixing reactor | atlantis-press.com |
This table is interactive. Users can sort and filter the data.
Modeling of Polymerization Kinetics and Chain Growth
To gain a comprehensive understanding of the ROP of this compound, experimental data is often complemented by mathematical modeling. researchgate.netresearchgate.net These models aim to predict monomer conversion, polymer molecular weight, and molecular weight distribution over the course of the reaction. documentsdelivered.comresearchgate.net A robust kinetic model typically incorporates all significant reaction steps, including reversible initiation, propagation, and termination. researchgate.netncl.res.in
The coordination-insertion mechanism is a commonly used basis for modeling lactide ROP catalyzed by tin compounds. researchgate.net More complex models also account for side reactions such as chain transfer and transesterification, which can significantly impact the final polymer properties. researchgate.netresearchgate.netresearchgate.net These models often consist of a series of differential equations describing the concentration changes of monomer, initiator, and polymer chains of different lengths. Software like MATLAB is frequently used to solve these equations and validate the model against experimental results. researchgate.netncl.res.in By fitting the model to experimental data, researchers can estimate the rate coefficients for the individual reaction steps. researchgate.netbohrium.com Such validated models are invaluable for process optimization and for exploring the effects of different reaction parameters without extensive experimentation. researchgate.net
Analysis of Side Reactions: Transesterification and Chain Transfer
During the ring-opening polymerization of this compound, several side reactions can occur concurrently with the main propagation reaction. The most significant of these are transesterification and chain transfer, which can alter the polymer's molecular weight, broaden its molecular weight distribution (polydispersity), and affect its microstructure. researchgate.netbham.ac.uk
Transesterification involves the reaction of an active chain end (e.g., a metal alkoxide) with an ester bond within another polymer chain (intermolecular) or its own chain (intramolecular). researchgate.net This process reshuffles the monomer units among polymer chains, leading to a broader molecular weight distribution, with the dispersity value approaching 2 in some cases. researchgate.net Transesterification is particularly prevalent at high temperatures and high monomer conversions. bham.ac.ukacs.org Studies have shown that these reactions are more active when a low concentration of a co-initiator, such as an alcohol, is used. researchgate.net The presence of polymer chains with an odd number of lactic acid units, detectable through techniques like MALDI-TOF mass spectrometry, is a clear indicator of transesterification. researchgate.net
Stereochemical Control and Stereoselectivity in L-(-)-Lactide ROP
The ring-opening polymerization (ROP) of lactide, a cyclic diester of lactic acid, is a principal method for producing poly(lactic acid) (PLA), a biodegradable and biocompatible thermoplastic. The stereochemistry of the final polymer is of paramount importance as it dictates its physical, mechanical, and degradation properties. The lactide monomer exists in three stereoisomeric forms: L-lactide (composed of two S-lactic acid units), D-lactide (composed of two R-lactic acid units), and meso-lactide (composed of one S- and one R-lactic acid unit). The precise control over the polymer's microstructure, or tacticity, is achieved through stereoselective polymerization, primarily governed by the choice of catalyst.
Role of Chiral Catalysts in Controlling Polymer Microstructure
Chiral catalysts are instrumental in governing the stereochemical outcome of lactide ROP, enabling the synthesis of polymers with specific microstructures. These catalysts create a chiral environment around the active site, which preferentially selects one enantiomer of a racemic monomer mixture or controls the stereochemistry of ring-opening for a meso-monomer.
The mechanism of stereocontrol often relies on an enantiomorphic site control model, where the chirality of the catalyst dictates the stereoselectivity of the polymerization. For instance, chiral aluminum alkoxide complexes supported by salen-type ligands, such as (SalBinap)AlOR, have demonstrated excellent stereocontrol in lactide polymerizations. nih.govacs.org An enantiomerically pure catalyst, like an (R)-configured complex, can exhibit different polymerization rates for L- and D-lactide. Chiral aluminum isopropoxides based on the enantiopure (R,R)-cyclohexylsalen ligand [(R,R)-1] have been shown to polymerize L-lactide much faster than D-lactide, with a rate constant ratio (k_l/k_d) of about 14. nih.gov This stereoelective polymerization allows for the preferential incorporation of one enantiomer from a racemic mixture, leading to isotactic PLA.
The structure of the catalyst-ligand framework is crucial. For example, while enantiomerically pure yttrium complexes with SalBinap ligands did not show significant stereocontrol, the corresponding homochiral aluminum complexes were highly effective. nih.govacs.org This highlights that the metal center and the chiral ligand must work in concert to achieve high stereoselectivity. DFT calculations have been used to model the stereoselective ROP of rac-lactide, revealing that the process can involve complex features like active site reorganization during the reaction. acs.org
Furthermore, the use of a racemic mixture of a chiral catalyst can lead to different microstructures compared to its enantiopure counterpart. For example, racemic (SalBinap)AlOR polymerizes racemic lactide to produce isotactic stereoblock PLA. nih.govacs.org This is explained by a polymer exchange mechanism where growing polymer chains are exchanged between the (R)- and (S)-catalyst centers. nih.gov
| Catalyst Type | Monomer | Resulting Polymer Microstructure | Reference |
| Enantiopure (R,R)-cyclohexylsalenAlO(i)Pr | rac-Lactide | Isotactic PLLA | nih.gov |
| Homochiral (SalBinap)AlOR | meso-Lactide | Syndiotactic PLA | nih.govacs.org |
| Racemic (SalBinap)AlOR | rac-Lactide | Isotactic Stereoblock PLA | nih.govacs.org |
| Racemic (SalBinap)AlOR | meso-Lactide | Heterotactic PLA | nih.govacs.org |
| Zinc β-diiminate complexes | rac-Lactide | Heterotactic PLA | researchgate.net |
Synthesis of Stereoregular Poly(L-Lactide) (PLLA) (Isotactic, Syndiotactic, Heterotactic Structures)
The synthesis of stereoregular PLA with defined tacticities—isotactic, syndiotactic, or heterotactic—is achieved by carefully selecting the monomer stereoisomer and the catalyst system. The resulting microstructure significantly influences the polymer's properties, such as crystallinity and melting temperature (T_m).
Isotactic PLLA: Isotactic PLA consists of repeating units with the same stereochemical configuration (e.g., all L- or all D-). Commercial PLLA is typically isotactic poly(L-lactide), synthesized from the ROP of L-lactide. bath.ac.uk The polymerization of racemic lactide using a stereoselective chiral catalyst can also yield isotactic PLA. For instance, using an enantiopure catalyst that preferentially polymerizes one enantiomer (e.g., L-lactide) from the racemic mixture results in isotactic PLLA. acs.org Another approach is the use of a racemic catalyst mixture for the ROP of racemic lactide, which can produce isotactic stereoblock polylactides with high melting points (around 185 °C) and high crystallinity. nih.gov
Syndiotactic PLLA: Syndiotactic PLA features alternating stereocenters (L, D, L, D...). This microstructure is typically achieved through the stereoselective ROP of meso-lactide, a monomer containing both R and S stereocenters. acs.org Chiral catalysts, such as certain aluminum alkoxide complexes, can selectively open the meso-lactide ring at one of the carbonyls, leading to a polymer chain with alternating stereochemistry. nih.govacs.orgacs.org For example, an enantiomerically pure (SalBinap)MOR complex polymerizes meso-lactide to highly syndiotactic PLA. nih.govacs.org Zinc alkoxide complexes supported by β-diiminate ligands have also been reported to polymerize meso-lactide to syndiotactic PLA. researchgate.net
Heterotactic PLLA: Heterotactic PLA has a random sequence of stereocenters. However, in the context of controlled polymerization, heterotactic PLA refers to a sequence where stereocenters alternate regularly but without long-range order in blocks (e.g., LDLD...). It can be synthesized from the ROP of meso-lactide using specific catalysts. For instance, the polymerization of meso-lactide with a racemic mixture of a chiral aluminum catalyst, rac-(SalBinap)AlOR, yields heterotactic PLA. nih.govacs.org Similarly, certain zinc β-diiminate catalysts can polymerize racemic lactide to highly heterotactic PLA. researchgate.net
| Polymer Tacticity | Monomer(s) | Catalyst Example | Key Feature |
| Isotactic | L-Lactide or D-Lactide | Sn(Oct)₂ | Semicrystalline, T_m ≈ 180 °C nih.gov |
| Isotactic Stereoblock | rac-Lactide | rac-cyclohexylsalenAlO(i)Pr | High crystallinity, T_m ≈ 185 °C nih.gov |
| Syndiotactic | meso-Lactide | Enantiopure (SalBinap)AlOR | Alternating stereocenters nih.govacs.orgacs.org |
| Heterotactic | meso-Lactide or rac-Lactide | rac-(SalBinap)AlOR or [(BDI-1)ZnO(i)Pr]₂ | Random or alternating sequence of R and S units nih.govacs.orgresearchgate.net |
Mechanisms of Stereocomplex Formation
A stereocomplex is a crystalline structure formed through the specific interaction and packing of enantiomeric polymer chains, namely poly(L-lactide) (PLLA) and poly(D-lactide) (PDLA). acs.org This unique assembly results in a material with significantly enhanced properties compared to the individual enantiomeric polymers.
The formation of the stereocomplex (sc-PLA) is a robust method to improve the thermal stability, mechanical properties, and hydrolytic resistance of PLA. nih.govfrontiersin.org The melting point of the stereocomplex is typically around 210–230 °C, which is approximately 50 °C higher than that of pure PLLA or PDLA homocrystals (HC). acs.orgnih.gov
The formation of stereocomplex crystals can be competitive with the formation of homocrystals. acs.org Several factors influence which crystalline form is favored:
Molecular Weight: Stereocomplex formation is more favorable in blends with lower molecular weight (L-MW) PLLA and PDLA. In high molecular weight (H-MW) blends, chain diffusion is limited, which can suppress stereocomplexation and favor the formation of homocrystals. acs.org
Temperature: There is a specific processing temperature window (typically 190–230 °C) where the formation of stereocomplex crystals is favored while the formation of homocrystals is suppressed. frontiersin.org
Processing Conditions: Methods that enhance the mixing and interaction between PLLA and PDLA chains, such as solution casting or applying intense shear during melt processing, can promote stereocomplex formation. frontiersin.orgresearchgate.net
The resulting morphology of stereocomplex crystals is often distinct from that of homocrystals. While homocrystals typically form lozenge or hexagonal lamellae, stereocomplex crystals often exhibit a characteristic triangular shape. acs.orgnih.gov
Advanced Polymeric Materials and Research Applications Derived from L Lactide 13c2
Synthesis and Characterization of Novel Polymer Architectures
The development of new polymer architectures is essential for tailoring material properties to specific applications, moving beyond the limitations of simple linear homopolymers.
Block, Graft, and Star-Shaped Copolymers
Varying the polymer architecture from a simple linear chain to more complex block, graft, or star shapes dramatically alters the properties of PLLA-based materials. researchgate.netnih.gov Star-shaped polymers, for instance, exhibit lower viscosity and different hydrodynamic volumes compared to their linear analogues of similar molecular weight. nih.govrsc.org
Block Copolymers: These are synthesized by sequentially polymerizing different monomers. For example, amphiphilic diblock or triblock copolymers like PLLA-b-Poly(ethylene glycol) (PEG) are common and can be formed from PLA chain ends, which typically have reactive alcohol and carboxylic acid functions. nih.gov The use of L-(-)-Lactide-13C2 in the synthesis of one block would allow for unambiguous confirmation of the block structure and precise determination of block lengths via 1H and 13C NMR spectroscopy. researchgate.net
Graft Copolymers: These involve attaching side chains of a different polymer to a main PLLA backbone. A common method is the "grafting from" approach, where initiators are created along the PLLA chain to start the polymerization of a second monomer. Another approach involves the "grafting onto" method, where pre-made polymer chains with reactive end groups are attached to the PLLA backbone. nih.gov A significant challenge is improving the compatibility of PLLA in blends, which can be addressed by using graft copolymers as compatibilizers. nih.gov For instance, maleic anhydride (B1165640) (MA) is frequently grafted onto the PLLA backbone to create reactive sites for further reactions. nih.gov
Star-Shaped Copolymers: These are typically synthesized via ring-opening polymerization (ROP) of lactide from a multifunctional initiator. nih.govtandfonline.com For example, a four-arm star-shaped PLLA can be synthesized using an initiator like erythritol (B158007). researchgate.net The resulting polymers have unique rheological and thermal properties. The incorporation of this compound would enable detailed studies into the kinetics of arm growth from the core and the segmental dynamics of the arms in the final structure.
| Architecture | Example Copolymer | Synthesis Strategy | Key Properties & Research Findings |
|---|---|---|---|
| Star-Shaped Block | Star PLLA-b-PEO | Coupling reaction of hydroxy-terminated 3-armed PLLA with monocarboxy-terminated PEO. researchgate.net | Forms micelles in aqueous solutions; exhibits unimer-to-micelle transition at specific concentrations and temperatures. researchgate.net |
| Graft | PLLA-g-PMMA | Plasma polymerization of MMA onto PLLA nanofibers. nih.gov | Increases fiber diameter; demonstrates good biocompatibility in cell assays. nih.gov |
| Graft | PLLA-g-Maleic Anhydride | Free-radical grafting of maleic anhydride onto the PLLA backbone during extrusion. nih.gov | Creates a reactive compatibilizer for blending with other polymers by reacting the anhydride group. nih.gov |
| Star-Shaped | 4-arm s-PLLA | Ring-opening polymerization of L-lactide using erythritol as an initiator. researchgate.net | Crystallinity and thermal properties are dependent on the arm length. |
Blends and Composites Incorporating Poly(L-Lactide)
Blending PLLA with other polymers or incorporating fillers to create composites are effective strategies to overcome some of its inherent limitations, such as brittleness and slow crystallization rates. mdpi.comnih.gov
Polymer Blends: A notable example is the blending of PLLA with its enantiomer, Poly(D-Lactide) (PDLA). When mixed, they can form a unique stereocomplex crystal structure that has a melting point up to 50°C higher than either homopolymer, significantly enhancing thermal stability. nih.govdoaj.org Blending with flexible polymers like poly(ε-caprolactone) (PCL) can improve the toughness and reduce the brittleness of PLLA. mdpi.com Using this compound allows researchers to employ solid-state NMR to probe the specific molecular interactions and chain packing between PLLA and PDLA in stereocomplex crystals. researchgate.net
Composites: For biomedical applications, particularly in bone tissue engineering, PLLA is often compounded with bioactive ceramics like hydroxyapatite (B223615) (HAp) or tricalcium phosphate (B84403) (TCP). bcpublication.org These fillers can enhance mechanical properties and promote osteoconductivity. For other applications, nanofillers such as graphene oxide (GO) or clays (B1170129) are used to improve mechanical and barrier properties. preprints.orgnih.gov The isotopic label in PLLA-13C2 can be used to study the polymer-filler interface, assessing the mobility of polymer chains near the filler surface and confirming the quality of dispersion.
| Material Type | Components | Key Research Finding | Reference |
|---|---|---|---|
| Stereocomplex Blend | PLLA / PDLA (50:50) | Forms stereocomplex crystals with a single melting point around 225°C, compared to ~175°C for neat PLLA. Tensile strength was improved by 55%. | doaj.org |
| Ternary Blend | PLLA / PCL / PHBV (80/10/10) | Achieved an ideal balance of increased modulus, strength, and elongation at break through twin-screw extrusion. | nih.gov |
| Nanocomposite | PLLA / Graphene Oxide (GO) | Adding 1.5 wt.% GO to a PLLA resin for 3D printing increased the compressive strength by 235% after heat treatment. | preprints.org |
| Blend | PLLA / Lactic Acid Oligomers (OLA) | Reactive extrusion with 6 phr maleinized linseed oil (MLO) as a compatibilizer increased the impact strength from 39.3 kJ/m² (neat PLA) to 59.5 kJ/m². | nih.gov |
Methodological Aspects of Advanced Material Fabrication
The choice of fabrication method is critical as it dictates the final form and properties of the PLLA-based device, from thin films to complex three-dimensional scaffolds.
Solution-Based Processing Techniques
Solution casting is a common laboratory technique for producing thin polymer films. tandfonline.comdoaj.org The process involves dissolving the polymer (e.g., PLLA) in a suitable solvent like dichloromethane (B109758), casting the solution onto a flat surface, and allowing the solvent to evaporate slowly. doaj.org This method offers excellent control over film thickness and is useful for creating non-porous membranes or coatings. It is also used to prepare polymer blends by co-dissolving the components to achieve intimate mixing at the molecular level. doaj.orgacs.org For example, PLLA/PDLA blend films prepared by solution casting show high stereocomplex formation. doaj.org Research into solution-based polymerization of star-shaped PLA has also been conducted to overcome the challenges of high temperatures and viscosity associated with bulk polymerization. tandfonline.com
Melt Processing and Reactive Extrusion Methodologies
Melt processing techniques, such as extrusion and injection molding, are the standard for large-scale industrial production of PLLA parts. nih.gov These methods involve heating the polymer above its melting temperature and shaping it under pressure. However, PLLA can be susceptible to thermal degradation during processing, which reduces its molecular weight and mechanical properties. rsc.orgmdpi.com
Reactive extrusion (REX) is an advanced melt processing technique that combines polymer processing with chemical reactions within the extruder. nih.govrsc.org This solvent-free method is highly efficient for modifying PLLA. Common REX modifications include:
Chain extension: Using coupling agents to reconnect polymer chains that have undergone thermal scission, thereby increasing molecular weight and melt strength.
Grafting: Initiating reactions to attach other molecules or polymer chains onto the PLLA backbone, as seen with maleic anhydride. nih.gov
In-situ polymerization: REX can be used for the continuous ring-opening polymerization of lactide to produce high molecular weight PLA directly. rsc.orgresearchgate.netlxbiotechnology.com
The use of this compound as a starting material for PLLA synthesis would provide a powerful analytical handle to track the chemical transformations occurring during reactive extrusion via post-processing NMR analysis.
3D Printing and Additive Manufacturing Techniques for Scaffolds
Additive manufacturing, or 3D printing, has revolutionized the fabrication of patient-specific biomedical scaffolds. bcpublication.orgdergipark.org.tr PLLA is a cornerstone material for these applications due to its biocompatibility and biodegradability. bcpublication.orgnih.gov
Fused Deposition Modeling (FDM): This is the most common technique, where a PLLA filament is heated, extruded through a nozzle, and deposited layer-by-layer to build a 3D object based on a computer-aided design (CAD) model. dergipark.org.traip.org
Digital Light Processing (DLP): This method uses light to selectively cure a photosensitive resin containing functionalized PLLA, offering high resolution and accuracy. preprints.org
These techniques allow for precise control over scaffold architecture, including pore size, porosity, and interconnectivity, which are critical for tissue integration and nutrient transport. dergipark.org.tr PLLA is often compounded with other materials, such as HAp or β-TCP, to create composite filaments with enhanced bioactivity for bone regeneration. bcpublication.orgbohrium.com The incorporation of this compound into the PLLA filament provides a non-invasive method to monitor the degradation of specific regions within a 3D-printed scaffold over time, offering insights into how scaffold design influences its resorption profile.
| 3D Printing Technique | Material System | Key Finding / Application | Reference |
|---|---|---|---|
| Fused Deposition Modeling (FDM) | PLLA / Poly(D-lactic acid) (PDLA) | Scaffolds with higher PDLA content showed increased compressive strength and a more controlled degradation rate. | bohrium.com |
| Digital Light Processing (DLP) | PLLA resin / Graphene Oxide (GO) | Reinforcing a PLLA resin with GO nanoparticles significantly enhanced mechanical properties for bone tissue engineering applications. | preprints.org |
| FDM | PLLA / β-Tricalcium Phosphate (β-TCP) / Chitosan | Developed a degradable scaffold for induced membrane techniques in bone repair. | bcpublication.org |
| FDM | PLLA | Scaffolds with ~72% porosity were successfully printed, a level considered appropriate to accelerate healing and osseointegration in tissue engineering. | dergipark.org.tr |
Research Applications in Material Science
This compound is an isotopically labeled form of L-lactide, the cyclic diester of lactic acid. Its primary value in materials science stems from the inclusion of carbon-13 (¹³C), a stable, non-radioactive isotope. This label acts as a tracer, enabling researchers to precisely track, quantify, and analyze the fate of the lactide monomer and the resulting polylactic acid (PLLA) polymer in various applications without altering the material's fundamental chemical properties. This capability is invaluable for developing and understanding advanced polymeric materials.
Design and Synthesis of Scaffolds for Controlled Release Research (focus on material creation)
In the field of controlled release, polymeric scaffolds serve as structural supports and delivery vehicles. The design and synthesis of these scaffolds using this compound allows for the creation of biodegradable structures whose degradation and subsequent release characteristics can be meticulously studied. The synthesis process typically begins with the ring-opening polymerization (ROP) of this compound, often with a catalyst such as tin(II) octoate, to produce ¹³C-labeled Poly-L-lactic acid (PLLA). nih.govrsc.org
Once the ¹³C-labeled PLLA is synthesized, various techniques can be employed to fabricate porous scaffolds. Methods such as thermally induced phase separation (TIPS), solvent casting/particulate leaching, gas foaming, and electrospinning are used to create interconnected porous structures essential for tissue engineering and drug delivery. nih.govacs.org For instance, in the TIPS method, a PLLA-dioxane solution is frozen at a controlled rate and then freeze-dried, leaving a porous scaffold structure. nih.gov
Table 1: Parameters in Scaffold Fabrication from Lactide-Based Polymers
| Fabrication Method | Polymer System | Key Parameters | Resulting Scaffold Properties |
|---|---|---|---|
| Thermally Induced Phase Separation (TIPS) | PLLA in Dioxane | Polymer Concentration (3-10% w/v), Cooling Rate (1-40°C/min) | Controlled porosity and pore size, compressive moduli. nih.gov |
| Photopolymerization | L-lactide and Poly(ethylene glycol) (PEG) | UV light, initiator concentration | Glassy, transparent networks with low swelling and cell adhesion. free.fr |
| Electrospinning | Poly(L-lactide-co-ε-caprolactone) (PLCL) | Copolymer ratio (e.g., 70/30 LA/CL), solution concentration, voltage | Nanofibrous porous meshes with tunable mechanical properties. acs.org |
| 3D Printing (Extrusion) | Poly(DL-lactide) (PDLLA) | Extrusion temperature, printing speed, layer height | Defined geometry, high porosity (e.g., ~71.6%), specific compressive strength (e.g., 4.24 MPa). nih.gov |
Development of Bio-Derived Polymeric Systems with Tailored Degradation Profiles
A key area of innovation in biomaterials is the ability to tailor the degradation rate of a polymer to match a specific biological process, such as tissue healing. The degradation of PLLA occurs primarily through hydrolysis of its ester bonds. nih.gov The use of this compound provides a powerful tool to study and engineer these degradation profiles with high precision.
Researchers can modify the degradation kinetics of PLLA in several ways. One common method is copolymerization, where L-lactide is polymerized with other cyclic esters like glycolide (B1360168) or ε-caprolactone. acs.org Copolymerization disrupts the crystalline structure of the PLLA, making the amorphous polymer more susceptible to water penetration and hydrolysis, thus accelerating degradation. acs.orgresearchgate.net Another approach involves blending the polymer with additives, such as mineral phases (e.g., calcium carbonate), which can buffer the acidic degradation products of lactic acid and potentially influence the erosion rate. researchgate.net
By synthesizing these modified polymers using this compound, the exact rate of polymer chain scission and mass loss can be quantified. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) can detect and measure the ¹³C-labeled oligomers and monomers released into a medium over time. acs.orgnih.gov This allows for the creation of detailed degradation profiles, correlating material composition with degradation behavior. This quantitative data is essential for designing implants that degrade at a predictable rate, ensuring mechanical support for as long as needed before being safely resorbed by the body.
Table 2: Factors Influencing Degradation of Lactide-Based Polymers
| Factor | Method of Modification | Effect on Degradation Rate | Rationale |
|---|---|---|---|
| Crystallinity | Copolymerization with D-lactide to form amorphous PDLLA | Increased | Amorphous regions are more accessible to water for hydrolysis than crystalline regions. researchgate.net |
| Hydrophilicity | Copolymerization with more hydrophilic monomers (e.g., glycolide) | Increased | Enhanced water uptake into the polymer matrix accelerates hydrolysis. |
| Molecular Weight | Control during polymerization | Decreased with lower initial molecular weight | Shorter polymer chains require fewer hydrolysis events to break down into soluble fragments. |
| pH of Environment | Exposure to acidic or basic conditions | Rate is dependent on pH; hydrolysis can be catalyzed by acid or base. nih.gov | The ester bond hydrolysis mechanism is sensitive to pH. nih.gov |
| Additives | Blending with hydrophilic fillers (e.g., TiO2 nanoparticles) | Increased | Nanoparticles can increase water penetration into the polymer matrix, accelerating degradation. nih.gov |
Traceability and Fate Studies of Polymeric Materials in Environmental Research (e.g., using 13C tracking of polymer breakdown)
Understanding the environmental fate of biodegradable plastics like PLLA is crucial for assessing their ecological impact. This compound is an indispensable tool for these studies, enabling unambiguous tracking of the polymer's breakdown pathway in complex environmental matrices such as soil or compost.
When ¹³C-labeled PLLA degrades in the environment, the carbon from the polymer backbone is processed by microorganisms. The ultimate fate of this carbon can be mineralization into ¹³CO2, incorporation into microbial biomass, or persistence as smaller organic fragments in the soil or water. nih.govresearchgate.net Isotope-ratio mass spectrometry (IRMS) and NMR spectroscopy are key analytical techniques used to trace the ¹³C label. nih.govresearchgate.net
In a typical study, ¹³C-PLLA derived from this compound is placed in a controlled environment (e.g., a soil microcosm or an industrial composter). researchgate.net Over time, researchers can measure the evolution of ¹³CO2 gas, providing a direct and quantifiable measure of the polymer's mineralization rate. nih.govresearchgate.net Additionally, by analyzing soil, water, and microbial samples, they can trace the incorporation of the ¹³C into microbial fatty acids or other cellular components, confirming that the plastic is being used as a carbon source. researchgate.net This provides definitive proof of biodegradation, distinguishing it from simple fragmentation into microplastics, and helps validate the environmental claims of bioplastic materials. youtube.com
Table 3: Analytical Methods for ¹³C-Polymer Traceability Studies
| Analytical Technique | Information Obtained | Application in Fate Studies |
|---|---|---|
| Isotope-Ratio Mass Spectrometry (IRMS) | Precise ratio of ¹³C to ¹²C in a sample (e.g., CO₂ gas). researchgate.net | Quantifies the mineralization of the polymer by measuring the ¹³CO₂ evolved from microbial respiration. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural identification of ¹³C-containing molecules. nih.govresearchgate.net | Identifies and quantifies labeled degradation intermediates and final breakdown products in complex mixtures (e.g., soil extracts). nih.gov |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Molecular weight distribution of polymer chains and degradation fragments. acs.orgyoutube.com | Tracks the decrease in polymer molecular weight over time and identifies the chemical structure of oligomeric degradation products. acs.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of soluble, low-molecular-weight compounds. | Detects and quantifies ¹³C-labeled lactic acid and small oligomers that leach from the polymer into the surrounding aqueous environment. |
Future Research Directions and Methodological Advances in L Lactide 13c2 Research
Emerging Synthetic Strategies for Precision Isotopic Labeling
Isotopic labeling is a powerful technique used to trace the path of atoms through reactions or metabolic pathways. wikipedia.org For L-(-)-Lactide-13C2, stable isotopes like carbon-13 (¹³C) are incorporated into the molecular structure, allowing researchers to monitor the fate of the resulting polymers in biological and environmental systems using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). clearsynth.comwikipedia.org
Emerging research is moving beyond simple labeling towards highly specific, precision placement of isotopes within the lactide molecule. Advanced synthetic strategies are being developed to control which exact carbon atoms in the ring are replaced with ¹³C isotopes. This precision is crucial for:
Mechanistic Elucidation: By placing labels at specific sites (e.g., the carbonyl carbon vs. the alpha-carbon), researchers can gain unprecedented insight into the step-by-step mechanism of ring-opening polymerization (ROP), including the exact bonds that are broken and formed.
Degradation Pathway Analysis: Precisely labeled polymers allow for the tracking of specific carbon atoms as the material degrades, clarifying whether degradation proceeds via hydrolysis of the ester backbone or other pathways. nih.gov
Advanced NMR Studies: New isotopic enrichment strategies, such as placing two ¹³C atoms adjacent to each other, enable the use of sophisticated multidimensional NMR experiments that can filter out background signals from complex biological environments, facilitating detailed studies of ligand-protein binding and other interactions. nih.gov
These advanced labeling strategies often involve multi-step, stereospecific syntheses starting from labeled precursors, demanding a high level of control over reaction conditions to achieve the desired isotopic and stereochemical purity.
Integration of Advanced In-Situ Spectroscopic Techniques for Real-Time Analysis
Traditionally, polymerization reactions have been analyzed post-synthesis. However, this approach provides only a snapshot of the final product. The integration of advanced spectroscopic techniques for in-situ (in the reaction mixture) and real-time monitoring is revolutionizing the understanding of polymerization kinetics and mechanisms.
For the polymerization of L-(-)-Lactide, several techniques are proving invaluable:
FTIR and Raman Spectroscopy: In-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy allows for the real-time tracking of monomer consumption and polymer formation by monitoring characteristic vibrational bands, such as the lactide ring breathing mode. researchgate.netdiva-portal.orgnih.gov FT-Raman spectroscopy offers a complementary method for monitoring the reaction kinetics. researchgate.net
Nuclear Magnetic Resonance (NMR): While often used for final product analysis, in-situ NMR spectroscopy can provide detailed real-time information about the reacting species, monomer conversion, and the formation of different stereoisomers during the polymerization process. rsc.orgmdpi.com
These in-situ methods enable researchers to observe the direct impact of changing reaction parameters like temperature, pressure, and catalyst concentration on the polymerization rate and outcome, leading to more efficient process optimization and control. researchgate.net
Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Prediction
Computational chemistry has become an indispensable tool for predicting and understanding the complex processes involved in lactide polymerization at an atomic level. These theoretical methods complement experimental work by providing insights that are difficult or impossible to obtain through observation alone.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure and energetics of reaction pathways. rsc.orgresearchgate.net Researchers use DFT to model the ring-opening polymerization of L-lactide, assess the effectiveness of different catalysts by calculating activation energy barriers, and elucidate detailed reaction mechanisms. researchgate.netacs.orgrsc.org These studies can predict the reactivity of various initiators and rationalize experimentally observed reaction rates. researchgate.net
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations: These simulation techniques are used to model the dynamic behavior of polymer chains over time. youtube.comprinceton.edu For polylactide synthesis, stochastic Monte Carlo simulations can predict the evolution of molecular weight distributions and the impact of polymerization conditions on the final polymer properties. researchgate.net MD simulations help in understanding the physical properties of the resulting polymer, such as its entanglement and relaxation dynamics. bohrium.com
| Computational Method | Primary Application in L-(-)-Lactide Research | Key Insights Provided | Reference Example |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic studies of ring-opening polymerization (ROP) | Reaction pathways, catalyst efficiency, activation energies, initiator proton affinities | rsc.org, researchgate.net, researchgate.net |
| Monte Carlo (MC) Simulation | Kinetic investigation of polymerization | Dynamic evolution of molecular weight, effect of reaction conditions on polymer properties | researchgate.net |
| Molecular Dynamics (MD) | Simulation of polymer chain behavior | Relaxation dynamics, entanglement, physical properties of the final polymer | bohrium.com |
Development of High-Throughput Screening Methodologies for Catalysis and Polymerization
The discovery of new and improved catalysts for L-(-)-Lactide polymerization is critical for enhancing efficiency, selectivity, and sustainability. Traditional catalyst development can be slow and laborious. High-Throughput Screening (HTS) and High-Throughput Experimentation (HTE) methodologies are accelerating this process by enabling the rapid and parallel execution of a large number of experiments. researchgate.net
An HTS workflow for lactide polymerization typically involves:
Library Generation: A large, diverse library of potential catalysts and co-initiators is created.
Miniaturized Parallel Reactors: The polymerization reactions are carried out in miniaturized, parallel reactor systems (e.g., Freeslate Parallel Polymerization Reactor), where parameters like temperature and reactant ratios can be precisely controlled for each reaction. researchgate.net
Rapid Screening: The outcomes of the numerous reactions, such as monomer conversion and polymer molecular weight, are analyzed rapidly using automated techniques.
Data Analysis: The large datasets generated are analyzed to identify "hits"—catalysts that exhibit superior performance under specific conditions. These leads can then be selected for more detailed investigation. researchgate.net
This approach not only speeds up the discovery of novel catalysts but also allows for the rapid generation of large kinetic datasets, which can be used for deeper mechanistic understanding and the rational design of next-generation catalysts. researchgate.net
| Stage | Description | Key Technologies/Methods |
|---|---|---|
| Catalyst Library Design | Creation of a diverse set of potential organometallic or organic catalysts. | Combinatorial chemistry principles. |
| Parallel Polymerization | Simultaneous execution of hundreds of polymerization reactions under varied conditions. | Miniaturized parallel reactor platforms (e.g., Freeslate PPR). researchgate.net |
| High-Throughput Analysis | Rapid assessment of polymer properties (e.g., conversion, molecular weight). | Automated Gel Permeation Chromatography (GPC), spectroscopic methods. |
| Hit Identification | Data analysis to identify the most effective and selective catalysts from the library. | Informatics and statistical analysis tools. |
Sustainable Approaches in this compound Synthesis and Polymerization
The push for "green chemistry" is a major driver in polymer science. Research into the synthesis of L-(-)-Lactide and its subsequent polymerization is increasingly focused on developing more sustainable and environmentally friendly processes. ccchwc.edu.hk While these efforts often target the unlabeled compound, the principles are directly applicable to the synthesis of this compound.
Key areas of innovation in sustainable synthesis include:
Renewable Feedstocks: Utilizing lactic acid derived from the fermentation of renewable biomass, such as corn starch or cellulosic materials, reduces reliance on fossil fuels. ccchwc.edu.hkchemicalbook.com
One-Step Synthesis: New strategies are being developed to convert lactic acid directly into lactide in a single step, bypassing the traditional two-step process of forming a prepolymer followed by depolymerization. nih.gov These one-step methods, which may use novel catalysts like covalent organic frameworks (COFs), can significantly reduce energy consumption and simplify the production process. rsc.org
Greener Catalysts: There is a strong focus on replacing traditional metal-based catalysts, such as tin(II) octoate, with more benign alternatives. mdpi.comresearchgate.net This includes the development of metal-free organic catalysts and catalysts based on abundant and non-toxic metals like zinc or potassium. acs.orgnih.gov
| Feature | Conventional Two-Step Process | Emerging One-Step Sustainable Process | Reference |
|---|---|---|---|
| Process | Polycondensation followed by catalytic depolymerization. | Direct conversion of lactic acid to lactide. | rsc.org, nih.gov |
| Catalysts | Often tin-based (e.g., Tin(II) octoate). | Metal-free catalysts (e.g., COFs), zeolites, simple bases. | rsc.org, mdpi.com, kuleuven.be |
| Conditions | High temperature and vacuum required. | Milder conditions (lower temperature, atmospheric pressure). | rsc.org, nih.gov |
| Energy Consumption | High. | Significantly reduced. | rsc.org, acs.org |
| Global Warming Potential | Higher (e.g., 0.22 kg CO2eq/kg). | Lower (e.g., 0.11 kg CO2eq/kg). | acs.org, figshare.com |
Q & A
Basic: How can researchers design a reproducible synthesis protocol for L-(-)-Lactide-13C2, and what analytical techniques validate its purity?
Methodological Answer:
- Experimental Design : Use thin-layer chromatography (TLC) to monitor reaction progress, ensuring consistent retention factor (Rf) values match literature benchmarks .
- Purification : Perform multiple aqueous washes to remove byproducts (e.g., diethylammonium chloride) and unreacted precursors, followed by recrystallization for isotopic purity .
- Characterization : Employ <sup>13</sup>C NMR and mass spectrometry (MS) to confirm isotopic enrichment and structural integrity. Compare spectral data with non-labeled lactide controls to identify isotopic shifts .
Basic: What strategies ensure effective literature review and hypothesis formulation for isotopic studies on this compound?
Methodological Answer:
- Source Selection : Prioritize primary literature from journals like Biomacromolecules or Polymer Chemistry, focusing on synthesis, degradation mechanisms, and isotopic tracer applications .
- Hypothesis Development : Identify gaps in existing knowledge (e.g., unresolved isotopic effects on crystallinity) and frame hypotheses using structured templates: "How does <sup>13</sup>C labeling influence [variable] compared to unlabeled analogs?" .
- Critical Evaluation : Assess methodologies in prior studies for reproducibility, noting inconsistencies in solvent systems or catalyst ratios .
Advanced: How can isotopic labeling with <sup>13</sup>C in this compound affect degradation kinetics, and what experimental frameworks quantify these effects?
Methodological Answer:
- Kinetic Studies : Conduct hydrolytic degradation assays under controlled pH/temperature. Use high-performance liquid chromatography (HPLC) to track monomer release rates, comparing labeled vs. unlabeled samples .
- Isotopic Tracer Analysis : Apply isotope ratio mass spectrometry (IRMS) to distinguish <sup>13</sup>C-labeled degradation products from natural abundance background signals .
- Statistical Modeling : Fit degradation data to kinetic models (e.g., first-order or autocatalytic) using software like MATLAB or Python’s SciPy, reporting confidence intervals for rate constants .
Advanced: How should researchers resolve contradictions in reported catalytic efficiencies for this compound polymerization?
Methodological Answer:
- Controlled Replication : Reproduce conflicting studies with identical catalysts (e.g., Sn(Oct)2), solvents, and monomer-to-initiator ratios. Document deviations in molecular weight (GPC) and dispersity (Đ) .
- Variable Isolation : Systematically test hypotheses (e.g., moisture sensitivity, catalyst purity) using inert atmosphere techniques and Karl Fischer titration for trace water quantification .
- Meta-Analysis : Perform a statistical comparison of published data using tools like PRISMA, highlighting methodological outliers (e.g., unreported stabilizers) .
Basic: What steps ensure accurate reproduction of literature-reported properties (e.g., melting point) for this compound?
Methodological Answer:
- Protocol Adherence : Follow documented DSC parameters (heating rate, nitrogen flow) precisely. Calibrate equipment with indium standards to minimize thermal lag .
- Troubleshooting : If discrepancies arise, verify sample preparation (e.g., annealing history) and purity via elemental analysis .
- Data Reporting : Include raw thermograms and baseline corrections in appendices to enhance reproducibility .
Advanced: How can computational modeling complement experimental studies on this compound’s stereochemical behavior?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate polymer chain conformations using AMBER or GROMACS, parameterizing force fields for <sup>13</sup>C isotopic mass adjustments .
- Quantum Mechanics (QM) : Calculate isotopic effects on ring-opening polymerization energetics via DFT (e.g., Gaussian09), comparing activation barriers between labeled/unlabeled systems .
- Validation : Cross-check computational results with experimental kinetics and NMR coupling constants to refine models iteratively .
Basic: What ethical and procedural standards apply when publishing datasets involving this compound?
Methodological Answer:
- Data Transparency : Archive raw NMR/MS files in repositories like Zenodo, ensuring DOI accessibility .
- Citation Integrity : Use reference managers (e.g., Zotero) to accurately cite synthesis protocols and prior isotopic studies, avoiding paraphrasing errors .
- Ethical Compliance : Disclose funding sources and conflicts of interest, adhering to journal-specific guidelines (e.g., ACS Ethical Guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
